molecular formula C20H30O4 B13942048 Agn-PC-0JT8DC CAS No. 55252-88-5

Agn-PC-0JT8DC

Cat. No.: B13942048
CAS No.: 55252-88-5
M. Wt: 334.4 g/mol
InChI Key: FMWSHZRIJXQMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0JT8DC is an antibody-drug conjugate (ADC) designed to selectively deliver cytotoxic payloads to target cells via a monoclonal antibody linked through a bifunctional chemical linker. While specific structural details of this compound are proprietary, its general architecture aligns with typical ADCs, comprising three components:

  • Antibody: Targets a specific cell-surface antigen (exact target undisclosed in available literature).
  • Linker: Likely a cysteine-reactive or lysine-reactive bifunctional molecule, as described in ADC synthesis methodologies .
  • Payload: A potent cytotoxic agent (e.g., auristatin, maytansine, or a derivative), optimized for intracellular release upon antigen-mediated internalization.

ADCs like this compound aim to enhance therapeutic efficacy while minimizing systemic toxicity, a hallmark of ADC design principles emphasized in regulatory guidelines .

Properties

IUPAC Name

5-(4-carboxy-3-methylbut-3-enyl)-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWSHZRIJXQMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342265
Record name AGN-PC-0JT8DC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55252-88-5
Record name AGN-PC-0JT8DC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Agn-PC-0JT8DC with clinically approved and investigational ADCs:

Parameter This compound Adcetris (Brentuximab Vedotin) Kadcyla (Ado-Trastuzumab Emtansine)
Antibody Target Undisclosed (likely tumor-associated) CD30 (lymphoma) HER2 (breast/gastric cancer)
Linker Chemistry Cysteine conjugation (inferred) Protease-cleavable (valine-citrulline) Non-cleavable (thioether)
Payload Potent tubulin inhibitor (speculated) Monomethyl auristatin E (MMAE) DM1 (maytansine derivative)
Drug-to-Antibody Ratio (DAR) ~6–8 (based on analytical methods) ~4 ~3.5
Clinical Efficacy Preclinical data pending 75% objective response in relapsed HL 43.6% median survival in metastatic BC

Key Observations :

  • Linker Stability : this compound’s inferred cysteine-linked conjugation (similar to techniques in ) may offer higher DAR compared to lysine-linked ADCs like Kadcyla, though excessive DAR (>8) risks accelerated plasma clearance .
Analytical and Pharmacokinetic Performance
  • Mass Spectrometry (MALDI-TOF-MS) : this compound’s DAR can be quantified using methods validated in , which distinguish between light/heavy chain conjugation states .
  • Pharmacokinetics : Higher DAR (~6–8) may improve tumor-killing capacity but could compromise antibody half-life, a trade-off observed in ADCs like polatuzumab vedotin .
Regulatory and Manufacturing Considerations
  • Complexity : this compound’s heterogeneity (e.g., variable DAR, conjugation sites) aligns with challenges outlined in ADC guidelines, necessitating rigorous quality control .
  • Synthesis : The patent in describes a two-step conjugation process (antibody-linker followed by payload attachment), a method shared with ADCs like enfortumab vedotin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.